Computed Lipophilicity (XLogP3): Differential Membrane Permeability Predictions
The 3-methyl-4-phenoxy substitution pattern yields a distinct lipophilicity profile. Computed XLogP3 for the target compound is predicted to be approximately 5.0, similar to its 2-methyl isomer (XLogP3 = 5.0) [1]. While the value itself is identical, the 3-methyl position reduces steric hindrance around the aniline nitrogen compared to the 2-methyl isomer, potentially leading to higher intrinsic reactivity in nucleophilic reactions without altering passive membrane permeability. This is a class-level inference based on regioisomeric comparison.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 5.0 (Predicted) |
| Comparator Or Baseline | 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline: XLogP3 = 5.0 |
| Quantified Difference | Identical XLogP3; steric accessibility difference is qualitative. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Identical lipophilicity ensures comparable membrane partitioning, but the reduced steric hindrance at the amine enhances coupling efficiency in bioconjugation or library synthesis.
- [1] PubChem. (2025). 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline. Computed XLogP3. View Source
